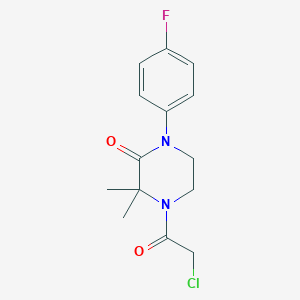![molecular formula C23H20N2O3 B2929126 3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide CAS No. 2411264-88-3](/img/structure/B2929126.png)
3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Science and Materials Research
In the domain of polymer science, compounds similar to "3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide" have been utilized for synthesizing novel aromatic polyimides. These polymers exhibit remarkable solubility in organic solvents and demonstrate high thermal stability, making them suitable for advanced material applications. The synthesis involves polymerizing diamines with various dianhydrides, resulting in polyimides with inherent viscosities ranging from 0.62 to 0.97 dl/g and degradation temperatures from 240°C to 550°C in nitrogen (Butt et al., 2005).
Organic Synthesis and Chemical Transformations
In organic synthesis, N-acyl amino acids, including compounds structurally related to the one , have been converted into imides via oxidative decarboxylation. This process, facilitated by Ag+/Cu2+/S2O82- in water, showcases the versatility of such compounds in synthetic chemistry, providing a method for the generation of imides in yields ranging from 24-89% (Huang, Wang, & Yue, 2008).
Cancer Research
In cancer research, derivatives of "this compound" have been synthesized and evaluated for their potential as cancer cell growth inhibitors. A study focused on proteasome inhibition and cytostatic effects on human cancer cells by pyrazolone-enamines revealed that certain compounds could inhibit the proliferation of liver cancer HepG2 cells and cause the accumulation of ubiquitinated proteins, indicating a cytostatic effect in a concentration- and time-dependent manner (Yan et al., 2015).
特性
IUPAC Name |
3-[[[4-(4-formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-24-22(27)21-4-2-3-17(13-21)14-25-23(28)20-11-9-19(10-12-20)18-7-5-16(15-26)6-8-18/h2-13,15H,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSZXXQIVRPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
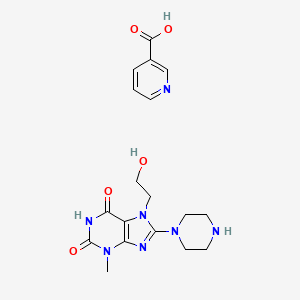
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2929050.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2929051.png)
![5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2929053.png)
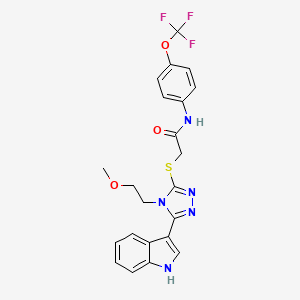
![1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride](/img/structure/B2929057.png)
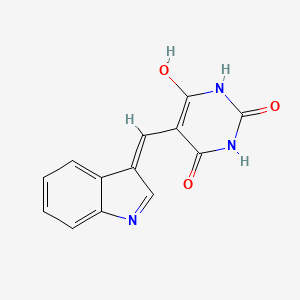
![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)
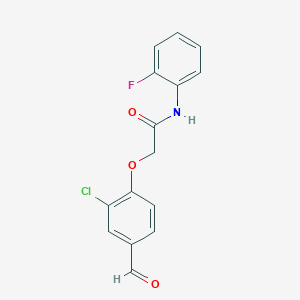

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)
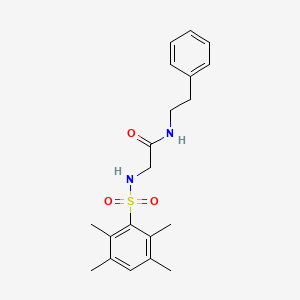
![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2929065.png)
